
SIEBER LINKER
概述
描述
3-羟基-呫吨-9-酮是一种属于呫吨类化合物。呫吨是含有氧杂环化合物,具有二苯并-γ-吡喃骨架。 该化合物以其黄色而闻名,并且因其各种生物活性而被研究,包括抗炎和抗氧化特性 .
准备方法
合成路线和反应条件: 3-羟基-呫吨-9-酮的合成可以通过多种方法实现。 一种经典方法包括在乙酸酐作为脱水剂的情况下,多酚与水杨酸反应 . 另一种方法使用氯化锌和磷酰氯生产具有更高产率和更短反应时间的呫吨 . 此外,微波加热已被用于提高这些反应的效率 .
工业生产方法: 3-羟基-呫吨-9-酮的工业生产通常涉及使用经典方法的优化版本进行大规模合成。 使用诸如镱、钯和铜等催化剂已被探索以提高产率并减少反应时间 .
化学反应分析
反应类型: 3-羟基-呫吨-9-酮经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成不同的衍生物。
还原: 还原反应可以改变呫吨支架上的官能团。
常用试剂和条件: 这些反应中使用的常见试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 钯和铜等催化剂也经常使用 .
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致醌的形成,而取代反应可以产生各种取代的呫吨 .
科学研究应用
3-羟基-呫吨-9-酮具有广泛的科学研究应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物因其抗炎和抗氧化特性而被研究,使其成为治疗应用的潜在候选者.
作用机制
3-羟基-呫吨-9-酮的作用机制涉及其与各种分子靶标和途径的相互作用。 例如,已显示它抑制人脐静脉内皮细胞中 NADPH 催化的脂质过氧化 . 此外,它抑制肿瘤坏死因子-α诱导的细胞间粘附分子-1 的表达 . 这些作用有助于其抗炎和抗氧化作用。
类似化合物:
α-山竹素: 以其抗炎和抗氧化特性而闻名。
γ-山竹素: 另一个具有类似生物活性的呫吨衍生物。
藤黄果素: 表现出抗肿瘤和抗炎作用.
独特性: 3-羟基-呫吨-9-酮因其在呫吨支架上的特定取代模式而独一无二,这赋予了其独特的生物活性。 它抑制特定分子靶标(例如 NADPH 氧化酶)的能力使其与其他呫吨衍生物区分开来 .
相似化合物的比较
α-Mangostin: Known for its anti-inflammatory and antioxidant properties.
γ-Mangostin: Another xanthone derivative with similar biological activities.
Garcinol: Exhibits anti-tumor and anti-inflammatory effects.
Uniqueness: 3-Hydroxy-xanthen-9-one is unique due to its specific substitution pattern on the xanthone scaffold, which imparts distinct biological activities. Its ability to inhibit specific molecular targets, such as NADPH oxidase, sets it apart from other xanthone derivatives .
属性
IUPAC Name |
3-hydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJHDJAODLKGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418770 | |
| Record name | 3-Hydroxyxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-51-8 | |
| Record name | 3-Hydroxyxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Hydroxyxanthen-9-one of interest to researchers in the context presented by the research papers?
A1: 3-Hydroxyxanthen-9-one, a scaffold found in various naturally occurring and synthetic compounds, serves as a valuable building block in organic synthesis. The research papers highlight its use in a novel, multicomponent reaction. Specifically, FeCl3 catalyzes a one-pot synthesis using 3-hydroxyxanthen-9-one, various aldehydes, and 2-aminobenzothiazoles to produce novel 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. [] This method is significant because it showcases the potential of 3-hydroxyxanthen-9-one in constructing complex molecules with potential biological activities.
Q2: What makes the synthetic method described in the research noteworthy?
A2: The research highlights the novelty of employing 3-hydroxyxanthen-9-ones in a multicomponent reaction for the first time. [] This approach offers several advantages. Firstly, it utilizes readily available and relatively inexpensive starting materials like 3-hydroxyxanthen-9-one. Secondly, the one-pot synthesis, catalyzed by FeCl3 in DMF, simplifies the process and potentially reduces the production of unwanted byproducts. This efficiency and cost-effectiveness make this method attractive for synthesizing a library of compounds for further biological evaluation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

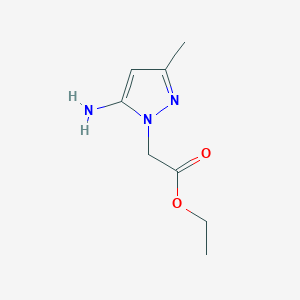
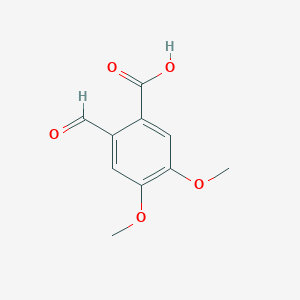

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)
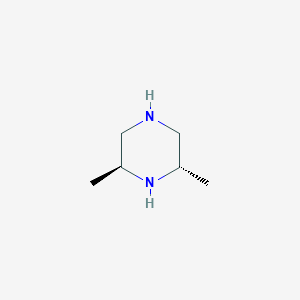
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1336798.png)

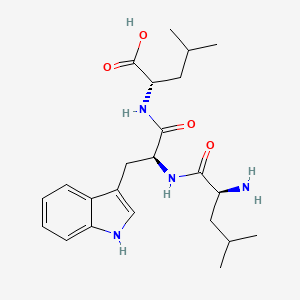
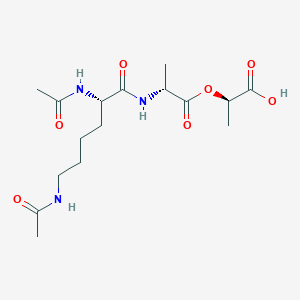


![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)
